molecular formula C7H8N2O2 B181301 4-Nitrobenzylamine CAS No. 7409-30-5

4-Nitrobenzylamine

Cat. No.: B181301
CAS No.: 7409-30-5
M. Wt: 152.15 g/mol
InChI Key: ODVBBZFQPGORMJ-UHFFFAOYSA-N
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Description

4-Nitrobenzylamine is an organic compound with the molecular formula C7H8N2O2. It is characterized by a benzene ring substituted with a nitro group (NO2) at the para position and an amine group (NH2) at the benzyl position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Scientific Research Applications

4-Nitrobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Nitrobenzylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Relevant Papers A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which includes this compound, has been synthesized and tested for antibacterial activity against five bacterial strains . Another study reported the characterization of partial intercalation of this compound into edge-plane or edge-plane-like defect sites on the surface of both graphite powder and “bamboo-like” multiwalled carbon nanotubes .

Mechanism of Action

Target of Action

4-Nitrobenzylamine is a chemical compound used in various applications, including as a precursor in organic synthesis . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of organism and the physiological conditions.

Mode of Action

It has been used in the chemical modification of graphite powder and multiwalled carbon nanotubes . In this context, it’s believed that this compound partially intercalates at the surface of these materials .

Result of Action

It has been used in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine , suggesting that it can participate in synthetic reactions to produce other compounds with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzyl chloride using ammonia or an amine source. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 4-nitrobenzyl chloride. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as iron and hydrochloric acid.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or Raney nickel as catalysts.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Aminobenzylamine.

    Substitution: Derivatives with substituted functional groups at the benzyl position.

    Oxidation: 4-Nitrobenzaldehyde or 4-Nitrobenzoic acid.

Comparison with Similar Compounds

4-Nitrobenzylamine can be compared with other benzylamine derivatives, such as:

  • 4-Fluorobenzylamine
  • 4-Chlorobenzylamine
  • 4-Methoxybenzylamine
  • 4-Methylbenzylamine
  • 4-Aminobenzylamine

Uniqueness: The presence of the nitro group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo reduction and substitution reactions distinguishes it from other benzylamine derivatives, which may not possess the same level of versatility in chemical transformations.

Properties

IUPAC Name

(4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVBBZFQPGORMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18600-42-5 (mono-hydrochloride)
Record name 4-Nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50224996
Record name 4-Nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7409-30-5
Record name 4-Nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-Nitrobenzyl)isoindoline-1,3-dione (1.6 g, 5.67 mmol) was dissolved in tetrahydrofuran (8 mL). To the solution hydrazine monohydrate (1.7 mL, 22.675 mmol) and p-toluenesulfonic acid monohydrate (108 mg, 0.57 mmol) was added. It was refluxed for 6 h. TLC showed complete consumption of starting material. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give (4-nitrophenyl)methanamine (715 mg, 83%).
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 5.33 mmol) in tetrahydrofuran was added hydrazine monohydrate (4 eq). The mixture was refluxed for 6 h. After cooling down to room temperature the mixture was treated with potassium bicarbonate to pH 12˜13, extracted with ethyl acetate and washed with brine. Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave (4-nitrophenyl)methanamine (592 mg, 65%).
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